molecular formula C13H15NO3 B3826075 2-(pentyloxy)-1H-isoindole-1,3(2H)-dione

2-(pentyloxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B3826075
M. Wt: 233.26 g/mol
InChI Key: VAWXVCQCFIYSHB-UHFFFAOYSA-N
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Description

2-(Pentyloxy)-1H-isoindole-1,3(2H)-dione is a substituted isoindole-1,3-dione derivative characterized by a pentyloxy (-O-C₅H₁₁) group attached to the nitrogen atom of the isoindole-dione core. These compounds are typically synthesized via nucleophilic substitution or condensation reactions involving anhydrides and amines/alkoxy groups under reflux or microwave irradiation .

Properties

IUPAC Name

2-pentoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-3-6-9-17-14-12(15)10-7-4-5-8-11(10)13(14)16/h4-5,7-8H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWXVCQCFIYSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The isoindole-1,3-dione scaffold is highly modular, with substituents dictating physicochemical and biological properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
2-(Pentyloxy)-1H-isoindole-1,3(2H)-dione (hypothetical) Pentyloxy (-O-C₅H₁₁) C₁₃H₁₅NO₃ 233.26* Predicted lipophilic; no reported bioactivity
2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione 2-Methoxyphenyl C₁₅H₁₁NO₃ 253.25 Antibacterial activity; forms metal complexes with enhanced efficacy
2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione 2-Phenylethyl C₁₆H₁₃NO₂ 251.28 Anticonvulsant activity in PTZ and MES seizure models
2-[3-(Silsesquioxanyl)propyl]-1H-isoindole-1,3(2H)-dione Polysilsesquioxane-functionalized Variable ~500–600 Soluble polymeric material; green synthesis via hydrolytic polycondensation
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl derivative PEG chain C₁₄H₁₇NO₅ 279.29 Pharmaceutical intermediate; improves solubility

*Molecular weight inferred from analogous compounds (e.g., ).

Spectroscopic Characterization

  • NMR : Broad peaks in ¹H/¹³C NMR spectra confirm polymeric structures in polysilsesquioxane derivatives (e.g., absence of alkoxysilyl signals at 58.52 ppm) .
  • X-ray crystallography: Used to resolve crystal structures of methoxyphenyl and quinoline-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(pentyloxy)-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
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